alpha-Ionone

Catalog No.
S623028
CAS No.
127-41-3
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Ionone

CAS Number

127-41-3

Product Name

alpha-Ionone

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+

InChI Key

UZFLPKAIBPNNCA-BQYQJAHWSA-N

SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C

Solubility

5.51e-04 M
0.106 mg/mL at 25 °C
In water, 106 mg/L at 25 °C
Soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerin
Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/
soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water
1 ml in 3 ml 70% alcohol; 1 ml in 10 ml 60% alcohol (in ethanol)

Synonyms

(3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)3-buten-2-one; (5E)-Ionone; (E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one; (E)-α-Ionone; (±)-trans-α-Ionone; (±)-α-Ionone; 4-(2,6,6-Trimethyl-2-cyclohexenyl)-3-buten-2-one; trans-α-Ionone; α-Cycloci

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=O)C)(C)C

Potential Benefits for Skin Health

  • Promotes epidermal barrier recovery

    Alpha-Ionone treatment has been shown to increase cell proliferation, migration, and the production of hyaluronic acid (HA) and human beta-defensin-2 (HBD-2) in HaCaT cells, which are beneficial for epidermal barrier recovery. Additionally, topical application of a-Ionone-containing hydrogels accelerated the recovery of the human skin barrier after disruption by tape stripping. [Source: National Institutes of Health (.gov)]

  • Protects against UVB-induced photoaging

    Studies have demonstrated that alpha-Ionone treatment can protect human dermal fibroblasts from the negative effects of UVB radiation, which is a major contributor to photoaging. This protection involves preventing the UVB-induced decrease of collagen and HA, both crucial components of healthy skin. [Source: National Institutes of Health (.gov)]

Production and Applications in Other Fields

  • Microbial production

    Alpha-Ionone is used in the cosmetics and perfumery industries, leading to a global demand of 100-1000 tons per year. Researchers are exploring ways to produce alpha-Ionone more cost-effectively through microbial fermentation using genetically modified E. coli. [Source: BioMed Central]

  • Role in plant defense

    Alpha-Ionone, along with other apocarotenoids, is derived from carotenes and plays a role in plant defense against insects like the Western Flower Thrips. Research suggests that alpha-Ionone may induce plant resistance independently of jasmonic acid, a common plant defense hormone. [Source: National Institutes of Health (.gov)]

Alpha-Ionone is an organic compound classified as a ketone, specifically a member of the ionone family, which also includes beta-ionone and gamma-ionone. Its chemical formula is C13H20O, and it is known for its floral and sweet aroma reminiscent of violets. This compound plays a significant role in perfumery and flavoring due to its pleasant scent profile and is also involved in the biosynthesis of carotenoids, which are vital for various biological functions .

, primarily involving cyclization and rearrangement processes. It can be synthesized through the aldol condensation of citral with acetone, leading to the formation of pseudoionone, which then cyclizes to produce alpha-ionone and other isomers. The reaction conditions, such as temperature and the presence of catalysts like sulfuric acid or phosphoric acid, significantly influence the yield and isomer distribution .

Alpha-Ionone exhibits various biological activities. Research indicates that it may influence cellular signaling pathways by increasing cyclic adenosine monophosphate levels, which activates AMP-activated protein kinase and protein kinase A-CREB signaling pathways in skeletal muscle cells . Additionally, alpha-ionone has shown potential anti-inflammatory properties and may have effects on metabolic processes related to carotenoid biosynthesis .

The synthesis of alpha-ionone typically involves two main steps:

  • Aldol Condensation: Citral reacts with acetone in the presence of a basic catalyst (like calcium oxide) to form pseudoionone.
  • Cyclization: Pseudoionone undergoes cyclization under acidic conditions to yield alpha-ionone along with other isomers such as beta-ionone.

The choice of solvent and reaction conditions can affect the efficiency and selectivity of the synthesis process .

Alpha-Ionone has diverse applications:

  • Perfumery: It is widely used in fragrances for its floral scent.
  • Flavoring: Employed in food products to enhance flavor profiles.
  • Cosmetics: Incorporated into various cosmetic formulations for its aromatic properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activities .

Studies have shown that alpha-ionone can interact with proteins leading to allergic reactions in some individuals. The compound's ability to trigger immune responses highlights the importance of understanding its interactions within biological systems . Furthermore, it can participate in photo-oxidative reactions when exposed to sunlight, which may lead to the formation of reactive intermediates .

Alpha-ionone shares structural similarities with several other compounds in the ionone family. Here are some notable comparisons:

Compound NameChemical FormulaDistinctive Features
Beta-IononeC13H18OMore prevalent in rose scents; contributes significantly to floral aromas.
Gamma-IononeC13H18OHas a different double bond position; less aromatic than alpha-ionone.
Alpha-Isomethyl IononeC13H16OA derivative used primarily in perfumery; offers a unique scent profile distinct from alpha-ionone.

Uniqueness

What sets alpha-ionone apart from its counterparts is its specific aroma profile that closely resembles violets, making it particularly valuable in fragrance formulations. Its role as a precursor in carotenoid biosynthesis also highlights its biological significance beyond mere aromatic properties .

Physical Description

Liquid
colourless to pale-yellow liquid with a warm, woody, violet-floral odou

Color/Form

Colorless to slightly yellow liquid

XLogP3

3

Boiling Point

258 °C at 760 mm Hg

Flash Point

118 °C (244 °F) - closed cup

Density

0.9319 at 20/4 °C
0.927-0.933

LogP

3.85 (LogP)
3.85
log Kow = 3.85

Odor

It has a warm, woody, floral odor with balsamic and sweet tones and is strongly reminiscent of violet flowers.
Sweet-floral odor, reminiscent of violets

Melting Point

25 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1648 of 1730 companies (only ~ 4.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: alpha-Ionone is a colorless to slightly yellow liquid. It has a sweet odor like violets and a woody, berry, floral taste. alpha-Ionone is moderately soluble in water. alpha-Ionone occurs naturally in plants including violets, blackberries and plums. It is a component of bitter orange extract. alpha-Ionone is found in tobacco and tobacco smoke. USE: alpha-Ionone is used as a fragrance in perfumes, cosmetics and personal care products, as well as in household cleaners and detergents. alpha-Ionone is used as a food flavoring in beverages, ice cream, baked goods and candies. alpha-Ionone is a constituent of bitter orange extract which is used widely in dietary supplements. alpha-Ionone is used as an ingredient in cat and dog repellant applied on lawns, plants and outdoor furniture. It is also used as a beetle attractant on roses. EXPOSURE: Workers that use or produce alpha-ionone may breathe in vapors or have direct skin contact. The general population may be exposed by eating foods containing alpha-ionone and breathing in vapors or through direct skin contact when using perfumes, cleaning products or pet products containing alpha-ionone. If alpha-ionone is released to air, it will be broken down by reaction with other chemicals and light. If released to water or soil, it is expected to bind to soil particles or suspended particles. alpha-Ionone is not expected to move through soil. Ionone is expected to move into air from wet soils or water surfaces. alpha-Ionone is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Information about potential toxic effects of alpha-ionone is very limited, but the potential for alpha-ionone to produce toxic effects in humans is considered low. Mild liver damage was observed in laboratory animals fed diets containing 60% alpha- and 40% beta-ionone for a short time. No other toxic effects were observed. The potential for alpha-ionone to cause infertility, abortions or birth defects has not been examined in laboratory animals. The potential for alpha- ionone to cause cancer has not been examined in laboratory animals. The potential for alpha-ionone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.02 mmHg
0.019 mm Hg at 25 C (extrapolated from higher temperatures)

Pictograms

Health Hazard

Health Hazard

Other CAS

6901-97-9
8013-90-9
14398-36-8
31798-12-6
127-41-3
30685-95-1

Wikipedia

Alpha-ionone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By condensing citral with acetone to form pseudoionone, which is then cyclized by acid-type reagents.

General Manufacturing Information

All other chemical product and preparation manufacturing
Fragrance for use in a household or personal care product
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Used in Manufacturing of Fragrance formulations (Compounds)
3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-: ACTIVE
... Alpha- and beta-ionones account for 57% of the volatile components of violet flowers (Viola odorata).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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